molecular formula C11H6O4 B1666848 Bergaptol CAS No. 486-60-2

Bergaptol

Cat. No.: B1666848
CAS No.: 486-60-2
M. Wt: 202.16 g/mol
InChI Key: GIJHDGJRTUSBJR-UHFFFAOYSA-N
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Description

Bergaptol, also known as 5-hydroxypsoralen or 5-hydroxyfuranocoumarin, is a naturally occurring furanocoumarin. It is widely found in citrus fruits such as lemons and bergamot. This compound is a primary essential metabolite that plays an important role in the growth, development, and reproduction of plants. The molecular formula of this compound is C₁₁H₆O₄, and its molecular weight is 202.16 g/mol .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Bergaptol plays a significant role in biochemical reactions, particularly in its interaction with cytochrome P450 enzymes. It has been found to inhibit the activity of cytochrome P450 2C9 (CYP2C9) and cytochrome P450 3A4 (CYP3A4) . The inhibition of these enzymes can impact the metabolism and concentrations of various drugs and toxins within the body. This compound induces time-, concentration-, and NADPH-dependent irreversible inhibition of CYP2C9 . This inhibition is mediated by a γ-ketoenal metabolite, which is responsible for the enzyme inactivation . Additionally, a glutathione conjugate was detected in an incubation mixture containing CYP2C9, this compound, NADPH, and glutathione .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . This inhibition can lead to altered cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound demonstrates the lowest potency in inhibiting cytochrome P450 3A4 compared to other coumarins . The impact of this compound on cell signaling pathways and gene expression can contribute to its anti-cancer and anti-inflammatory properties.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. This compound acts as a mechanism-based inactivator of CYP2C9, leading to irreversible inhibition of the enzyme . This inhibition is mediated by the formation of a γ-ketoenal metabolite, which binds to the enzyme and inactivates it . The interaction with CYP3A4 also impacts the metabolism of various drugs and toxins within the body . The inhibition of these enzymes can lead to changes in gene expression and cellular metabolism, contributing to the overall effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound induces time-dependent irreversible inhibition of CYP2C9 . This suggests that the effects of this compound may become more pronounced with prolonged exposure. Additionally, the formation of a γ-ketoenal metabolite and a glutathione conjugate indicates that this compound undergoes metabolic changes over time . These changes can impact the stability and degradation of this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound induces concentration-dependent irreversible inhibition of CYP2C9 This suggests that higher doses of this compound may lead to more pronounced effects on enzyme inhibition The specific threshold effects and toxic or adverse effects at high doses have not been extensively studied

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those involving cytochrome P450 enzymes. It inhibits the activity of CYP2C9 and CYP3A4, which are involved in the metabolism of various drugs and toxins . The inhibition of these enzymes can impact metabolic flux and metabolite levels within the body. The formation of a γ-ketoenal metabolite and a glutathione conjugate indicates that this compound undergoes metabolic changes that can influence its overall effects . These metabolic pathways play a crucial role in the biochemical properties and cellular effects of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is known to interact with cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which are involved in drug metabolism and detoxification . These interactions can impact the localization and accumulation of this compound within cells and tissues. The formation of a glutathione conjugate suggests that this compound may be transported and distributed through glutathione-mediated pathways

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with cytochrome P450 enzymes and other biomolecules. This compound is known to inhibit the activity of CYP2C9 and CYP3A4, which are localized in the endoplasmic reticulum of cells . This suggests that this compound may be localized in the endoplasmic reticulum, where it can interact with these enzymes and exert its effects. The formation of a γ-ketoenal metabolite and a glutathione conjugate indicates that this compound may undergo post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

Bergaptol can be synthesized through various chemical routes. One common method involves the hydroxylation of psoralen. The reaction typically requires a hydroxylating agent such as hydrogen peroxide or a peracid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-25°C to ensure the selective hydroxylation at the C-5 position .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, particularly citrus fruits. The extraction process includes the following steps:

Chemical Reactions Analysis

Types of Reactions

Bergaptol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bergaptol has a wide range of scientific research applications:

Comparison with Similar Compounds

Bergaptol is compared with other similar furanocoumarins such as:

    Bergapten (5-methoxypsoralen): Unlike this compound, bergapten has a methoxy group at the C-5 position instead of a hydroxyl group. Bergapten is more phototoxic and is used in phototherapy for skin disorders.

    Xanthotoxin (8-methoxypsoralen): Xanthotoxin has a methoxy group at the C-8 position and is also used in phototherapy. It has different pharmacokinetic properties compared to this compound.

    Psoralen: The parent compound of this compound, psoralen lacks the hydroxyl group at the C-5 position. .

This compound is unique due to its specific hydroxylation at the C-5 position, which imparts distinct pharmacological properties and lower phototoxicity compared to other furanocoumarins .

Properties

IUPAC Name

4-hydroxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O4/c12-10-2-1-6-9(15-10)5-8-7(11(6)13)3-4-14-8/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJHDGJRTUSBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197564
Record name Bergaptol
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Molecular Weight

202.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bergaptol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013679
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

486-60-2
Record name Bergaptol
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Record name Bergaptol
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Record name Bergaptol
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Record name 486-60-2
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Record name BERGAPTOL
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Record name Bergaptol
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URL http://www.hmdb.ca/metabolites/HMDB0013679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of iodine (1.0 g, 4 mmol) and magnesium (0.2 g, 8 mmol) was stirred in anhydrous ether (30 ml) under reflux until colourless to prepare magnesium iodide. Bergapten (1.0 g, 4.5 mmol) was suspended in anhydrous ether and added to the solution. After heating the mixture to reflux for 45 min, the solvent was removed under reduced pressure. The residue was dried at 120° C. for 30 min, kept at 160-165° C. for 90 min, and decomposed with 25% sulfuric acid. The crude product was filtered, washed with a solution of thiosulfate, dried, and used for the synthesis of the 5-phenylalkoxy- and 5-cyclohexylalkoxypsoralens without further purification.
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1 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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